molecular formula C21H17FN4O4S B2413868 4-(3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide CAS No. 941897-38-7

4-(3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B2413868
CAS RN: 941897-38-7
M. Wt: 440.45
InChI Key: RVJGIPAUBZJYLX-UHFFFAOYSA-N
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Description

4-(3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17FN4O4S and its molecular weight is 440.45. The purity is usually 95%.
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Scientific Research Applications

  • Cytotoxic and Carbonic Anhydrase Inhibitory Effects : A study synthesized similar compounds and evaluated their cytotoxic and carbonic anhydrase (CA) inhibitory effects. Some compounds showed promise as novel anticancer agents due to their tumor selectivity and potency selectivity expression (PSE) values, and they displayed good inhibition profile on human carbonic anhydrase IX and XII (Gul et al., 2016).

  • Bioactivity Studies : Another research synthesized related benzenesulfonamides and tested them for cytotoxicity, tumor-specificity, and potential as CA inhibitors. Some compounds showed interesting cytotoxic activities, crucial for further anti-tumor activity studies, while also strongly inhibiting human cytosolic isoforms of carbonic anhydrase (Gul et al., 2016).

  • Anticancer Drug Candidates : A study focusing on anticancer and CA inhibitory effects identified certain compounds as leader anticancer compounds based on their PSE values and selective inhibition of specific CA isoenzymes. These findings suggest the potential for developing new anticancer drug candidates (Gul et al., 2018).

  • Microwave-assisted Synthesis and Bioevaluation : Compounds synthesized using microwave irradiation were investigated for their cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes. Some compounds emerged as leaders for further studies due to their high potency selectivity expression values (Gul et al., 2017).

  • Carbonic Anhydrase I and II Inhibition Studies : This research synthesized and evaluated the carbonic anhydrase I and II inhibitory effects of compounds. The compounds exhibited inhibitory effects with certain ones considered as leader compounds due to their low Ki values, suggesting potential for further detailed carbonic anhydrase inhibition studies (Gul et al., 2016).

properties

IUPAC Name

4-[5-(4-fluorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S/c22-16-5-1-14(2-6-16)20-13-21(15-3-7-18(8-4-15)26(27)28)25(24-20)17-9-11-19(12-10-17)31(23,29)30/h1-12,21H,13H2,(H2,23,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJGIPAUBZJYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.